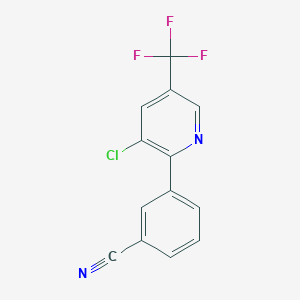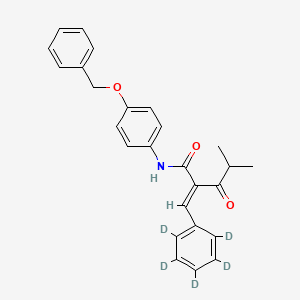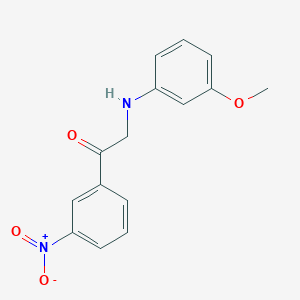
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is a hydroperoxy fatty acid derived from eicosapentaenoic acid It is a lipid hydroperoxide that plays a significant role in various biochemical pathways, including inflammation and cell signaling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid typically involves the oxidation of eicosapentaenoic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific positions on the fatty acid chain. The reaction conditions often include a buffered aqueous solution at a controlled temperature to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express lipoxygenase enzymes. These microorganisms are grown in bioreactors under optimized conditions to maximize the yield of the desired hydroperoxy fatty acid.
Analyse Chemischer Reaktionen
Types of Reactions
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid peroxides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroperoxy group, often requiring acidic or basic conditions.
Major Products Formed
Oxidation: Leads to the formation of lipid peroxides and aldehydes.
Reduction: Produces hydroxyl fatty acids.
Substitution: Results in the formation of new functionalized fatty acids.
Wissenschaftliche Forschungsanwendungen
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of lipoxygenases and cyclooxygenases, leading to the production of various eicosanoids that play roles in inflammation and immune responses. The compound can also induce oxidative stress, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with similar structural features but different biological activities.
(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid: Another hydroperoxy fatty acid with distinct enzymatic pathways and functions.
Uniqueness
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is unique due to its specific position of hydroperoxy group and its role in producing specific eicosanoids. Its ability to modulate inflammation and oxidative stress pathways sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H36O4 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9+,17-14+ |
InChI-Schlüssel |
KEXNVBSLXJLOPR-XILAHJMDSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C=C/CCCCCCCCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)

![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)

![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)

